6-Heptenoic acid

Overview

Description

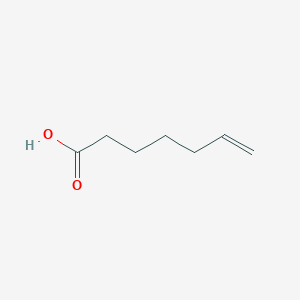

6-Heptenoic acid (C₇H₁₂O₂, molecular weight 128.17 g/mol) is a seven-carbon unsaturated carboxylic acid with a double bond at the sixth position (CH₂=CH(CH₂)₄COOH). It is a key intermediate in organic synthesis, particularly in the preparation of complex lipids and bioactive molecules. Its terminal alkene group enables reactions such as cross-metathesis, hydrogenation, and amide coupling, making it valuable in pharmaceutical and biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Heptenoic acid can be synthesized through several methods. One common approach involves the hydrolysis of ethyl hept-6-enoate. This process typically involves refluxing the ester with sodium hydroxide in ethanol and water, followed by acidification with hydrochloric acid to yield the free acid . Another method involves the oxidation of cycloheptanone under Baeyer-Villiger conditions, followed by pyrolysis of the resulting lactone .

Industrial Production Methods: Industrial production of this compound often involves the electrochemical oxidation of the compound adsorbed on platinum electrodes. This method is efficient and allows for the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 6-Heptenoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

Reduction: Reduction reactions can convert the double bond into a single bond, yielding heptanoic acid.

Substitution: The double bond in this compound allows for various substitution reactions, such as halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Halogenation can be achieved using halogens like bromine or chlorine under controlled conditions.

Major Products:

Oxidation: Heptanal or heptanone.

Reduction: Heptanoic acid.

Substitution: Halogenated heptenoic acids.

Scientific Research Applications

Synthesis and Derivatives

6-Heptenoic acid is primarily utilized in the preparation of various derivatives, notably:

- 6-(Iodomethyl)-hexanolide : This compound is synthesized via iodo-lactonization, which involves the reaction of this compound with iodine in the presence of a suitable lactonization agent. This reaction is significant for creating cyclic compounds useful in pharmaceuticals and agrochemicals .

Table 1: Summary of Synthesis Reactions Involving this compound

Research Applications

This compound has been studied for its electrochemical properties. Research indicates that it can be adsorbed onto platinum electrodes (Pt(111)), where it undergoes electrochemical oxidation. This property makes it a candidate for studies in electrochemistry and catalysis, contributing to advancements in energy storage and conversion technologies .

Case Studies

- Electrochemical Behavior : A study published in Catalysis Letters investigated the electrochemical oxidation of various alkenoic acids, including this compound, using cyclic voltammetry. The results demonstrated that the oxidation potential varies with the chain length of the alkenoic acids, providing insights into their reactivity and potential applications in electrochemical sensors .

- Synthesis of Lactones : Research documented in the Journal of Organic Chemistry highlighted the synthesis of medium-ring lactones from this compound through iodo-lactonization. This method presents a valuable approach for producing complex cyclic structures that are important in medicinal chemistry .

Mechanism of Action

The mechanism of action of 6-heptenoic acid involves its interaction with molecular targets through its carboxylic acid group and the double bond. These functional groups allow the compound to participate in various biochemical pathways, including enzyme-catalyzed reactions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Chain Length and Functional Groups

The following compounds share structural similarities with 6-heptenoic acid but differ in functional groups or substituents:

Table 1: Key Structural and Functional Comparisons

Key Observations :

- Reactivity: The alkene in this compound facilitates cross-metathesis (e.g., in tuberculostearic acid synthesis ) and hydrogenation, whereas the alkyne in hept-6-ynoic acid enables click chemistry . Branched analogs like 6-methylheptanoic acid lack unsaturated bonds, limiting their use in alkene-specific reactions but enhancing stability in lipid formulations .

- Thermal Behavior: this compound methyl ester forms at 600°C during pyrolysis, suggesting thermal stability compared to shorter-chain esters like 5-hexenoic acid methyl ester .

- Biological Relevance: this compound is a fragmentation product of 7-cis-hexadecenoic acid, linking it to lipid metabolism .

Cross-Metathesis vs. Branching :

- This compound’s terminal alkene is critical for efficient cross-metathesis in tuberculostearic acid synthesis (72% yield) . In contrast, branched analogs like 6-methylheptanoic acid cannot undergo this reaction.

Amide Coupling :

- This compound’s non-conjugated double bond allows selective amide formation (52% yield) without side reactions, unlike conjugated systems (e.g., methacrylic acid) .

Ester Derivatives :

- Ethyl 3-oxo-6-heptenoate combines alkene and ketone functionalities, serving as a versatile intermediate for cyclization reactions .

Physical and Environmental Properties

- Degradation: this compound is identified as a degradation product of low-density polyethylene (LDPE), highlighting its environmental persistence .

- Derivative Properties: Aromatic derivatives like 7-(4-bromo-2-nitrophenyl)-6-heptenoic acid methyl ester exhibit predicted boiling points >500°C, suggesting high thermal stability .

Biological Activity

6-Heptenoic acid, a compound with the molecular formula and a molecular weight of approximately 128.17 g/mol, is an unsaturated fatty acid that has garnered attention for its biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its role as an HMG-CoA reductase inhibitor, its synthesis, and various studies highlighting its potential therapeutic applications.

- IUPAC Name: Hept-6-enoic acid

- CAS Registry Number: 1119-60-4

-

Molecular Structure:

Synthesis of this compound

This compound can be synthesized through various methods, including the pyrolysis of ω-heptano lactone. This method allows for the efficient production of high-purity compounds suitable for biological testing .

HMG-CoA Reductase Inhibition

One of the most significant biological activities associated with this compound is its role as an HMG-CoA reductase inhibitor. This enzyme is crucial in cholesterol biosynthesis, and inhibitors are vital in managing hyperlipidemia and cardiovascular diseases.

- Inhibitory Potency: Recent studies have demonstrated that derivatives of this compound exhibit potent inhibitory effects on HMG-CoA reductase. For example, a series of tetrahydroindazole-substituted 3,5-dihydroxy-6-heptenoic acids showed up to a 1700-fold improvement in inhibitory potency compared to earlier compounds . The most potent inhibitor identified had an IC50 value of 3.0 nM , which is approximately three times more effective than lovastatin sodium salt, a commonly used cholesterol-lowering drug.

Antitumor Activity

Research has also indicated that certain derivatives of this compound possess antitumor properties. For instance, methyl esters derived from α-acetylamino acids containing a terminal methyleneketo group exhibited significant antitumor activity in experimental models . This suggests potential applications in cancer therapy.

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing 6-heptenoic acid, and what challenges arise during purification?

- Methodology : Synthesis typically involves catalytic oxidation of hept-6-en-1-ol or hydrolysis of its esters (e.g., ethyl 6-heptenoate). Challenges include controlling reaction conditions (e.g., temperature, pH) to avoid side reactions like polymerization. Purification via fractional distillation under reduced pressure (boiling point: 222–224°C ) or column chromatography (using silica gel and ethyl acetate/hexane) is critical due to its liquid state at room temperature (melting point: -6.5°C ).

- Key considerations : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using gas chromatography-mass spectrometry (GC-MS).

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

- Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the alkene position (δ 5.2–5.8 ppm for vinyl protons) and carboxylic acid group (δ 10–12 ppm). Infrared (IR) spectroscopy can validate the C=O stretch (~1700 cm⁻¹) and O-H stretch (~2500–3300 cm⁻¹) .

- Data interpretation : Compare spectral data with computational predictions (e.g., density functional theory) to resolve ambiguities in peak assignments .

Q. What storage conditions are optimal for preserving this compound’s stability in laboratory settings?

- Guidelines : Store at 2–8°C in airtight, amber glass containers to prevent oxidation or moisture absorption. Use nitrogen gas purging to minimize degradation .

- Monitoring stability : Periodically assess purity via titration (acid-base) or GC-MS to detect decomposition products like heptanoic acid.

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in catalytic hydrogenation or electrophilic addition reactions?

- Methodology : Apply molecular docking or quantum mechanical calculations (e.g., Hartree-Fock, DFT) to simulate reaction pathways. Focus on the electron density of the alkene moiety and steric effects from the carboxylic acid group .

- Validation : Compare computational results with experimental kinetic data (e.g., reaction rates under varying temperatures) to refine models .

Q. What strategies resolve contradictions in reported physicochemical properties (e.g., density, refractive index) of this compound across studies?

- Approach : Conduct systematic replication studies under controlled conditions (e.g., standardized equipment calibration). Use high-purity reagents and validate measurements against reference compounds (e.g., hexanoic acid) .

- Data reconciliation : Apply statistical tools (e.g., Bland-Altman analysis) to quantify measurement variability and identify systematic errors .

Q. How can researchers design experiments to investigate the acid’s role in supramolecular assemblies or coordination chemistry?

- Experimental design : Explore its coordination with transition metals (e.g., Cu²⁺, Fe³⁺) using UV-Vis spectroscopy and X-ray crystallography. Vary pH to study protonation effects on binding affinity .

- Data analysis : Quantify stability constants via potentiometric titrations and correlate with computational ligand-field theory predictions .

Q. Methodological Considerations for Data Analysis

Q. What statistical frameworks are appropriate for analyzing dose-response relationships in this compound’s biological activity studies?

- Frameworks : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Validate assumptions (e.g., normality, homoscedasticity) via residual analysis .

- Reporting standards : Adhere to FAIR (Findable, Accessible, Interoperable, Reusable) principles for data sharing, ensuring raw spectra and kinetic datasets are archived in repositories like Zenodo .

Q. How should researchers address uncertainties in measuring this compound’s thermodynamic properties (e.g., enthalpy of combustion)?

- Error mitigation : Calibrate calorimeters with benzoic acid standards and repeat experiments ≥3 times. Report uncertainties as expanded intervals (k=2 confidence level) .

- Peer-review alignment : Preemptively address reviewer critiques by documenting instrument specifications and environmental controls (e.g., humidity, atmospheric pressure) .

Properties

IUPAC Name |

hept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h2H,1,3-6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWNJOXUVHRXHSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80149769 | |

| Record name | Hept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1119-60-4 | |

| Record name | 6-Heptenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Heptenoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80149769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hept-6-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.985 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-HEPTENOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZY1TN97UH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.